molecular formula C9H8ClNO2 B8757776 1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE

1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE

Cat. No. B8757776
M. Wt: 197.62 g/mol
InChI Key: ABSQKQKOEFDZTI-UHFFFAOYSA-N
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Patent
US07947849B2

Procedure details

2.00 g (14.2 mmol) 4-chlorobenzaldehyde (Aldrich, Milwaukee, Wis.), 5.48 g (71.1 mmol) ammonium acetate (Fluka), and 50 g (666 Mmol) nitroethane, 98% (Aldrich) were combined in a 100 ml round bottom flask equipped with magnetic stirrer and nitrogen inlet. The reaction mixture was heated to 105° C. for 90 minutes and the solvent was removed under vacuum to give a dark yellow liquid which was recrystallized from cold methyl alcohol three times to give yellow needles in 40% yield. 1H NMR spectra is shown in FIG. 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].[N+:15]([CH2:18][CH3:19])([O-:17])=[O:16]>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:18]([N+:15]([O-:17])=[O:16])[CH3:19])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
5.48 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark yellow liquid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from cold methyl alcohol three times
CUSTOM
Type
CUSTOM
Details
to give yellow needles in 40% yield

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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